![molecular formula C14H11ClO3 B573069 3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261920-84-6](/img/structure/B573069.png)
3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a chlorine atom at the 3'-position, a methoxy group at the 5-position, and a carboxylic acid group at the 3-position of the biphenyl scaffold. Biphenyl carboxylic acids are widely studied for their roles as intermediates in pharmaceutical synthesis and their tunable electronic properties, influenced by substituents such as halogens, alkyl, and alkoxy groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl compounds, including 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid, can be achieved through various methods. One common approach involves the diazotization of aniline derivatives followed by coupling reactions with benzene derivatives in the presence of a catalyst such as CuCl . This method provides good yields under mild conditions.
Another method involves the use of isopropyl nitrite as a diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The diazotized aniline derivative is then coupled with a benzene derivative to form the biphenyl compound .
Industrial Production Methods
Industrial production of biphenyl compounds often employs catalytic coupling reactions such as the Ullmann reaction, Negishi coupling, Stille coupling, and Suzuki coupling . These methods are scalable and provide high yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic biphenyl core.
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation and reduction reactions, leading to the formation of corresponding alcohols or aldehydes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated biphenyl derivatives, while nucleophilic substitution can produce biphenyl compounds with different substituents .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of biphenyl carboxylic acids exhibit significant anticancer properties. A study demonstrated that 3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid could inhibit the growth of cancer cells by interfering with cellular signaling pathways. This compound's structural modifications enhance its potency against various cancer types.
Case Study:
A recent investigation into the compound's effects on breast cancer cell lines showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating promising therapeutic potential. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptosis induction.
Material Science Applications
2. Polymer Synthesis
The compound serves as an important building block in polymer chemistry, particularly in synthesizing advanced materials with tailored properties. Its chlorinated structure allows for enhanced reactivity in polymerization processes.
Data Table: Polymerization Characteristics
Polymer Type | Monomer Ratio | Reaction Conditions | Yield (%) |
---|---|---|---|
Poly(biphenyl ester) | 1:2 | 180°C, 12 hours | 85 |
Polyamide | 1:1 | 200°C, under nitrogen | 90 |
Environmental Studies
3. Environmental Impact Assessment
The environmental implications of chlorinated biphenyl compounds have been a focus of research due to their persistence and potential toxicity. Studies have shown that this compound can serve as a model compound for assessing the degradation pathways of similar chlorinated compounds in aquatic environments.
Case Study:
A study conducted on the degradation of this compound in river water showed that it undergoes photodegradation under UV light exposure, leading to less toxic byproducts. The research utilized high-performance liquid chromatography (HPLC) to monitor the concentration changes over time.
Mechanism of Action
The mechanism of action of 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile and reacts with electrophiles . Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural features and properties of closely related biphenyl carboxylic acids:
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups (Cl, F, CF3):
- Chlorine and fluorine atoms enhance acidity of the carboxylic acid group by stabilizing the deprotonated form through inductive effects. For example, 3',4'-dichloro and trifluoromethyl substituents in C14H7Cl2F3O2 significantly lower the pKa of the carboxylic acid, increasing its reactivity in coupling reactions .
- Fluorine atoms improve metabolic stability and membrane permeability, as seen in 5-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid .
- Electron-Donating Groups (OCH3, CH3): Methoxy groups increase solubility in polar solvents (e.g., water or methanol) due to their polarity. However, steric hindrance from the methyl group in 5-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid reduces intermolecular interactions, lowering melting points compared to methoxy analogues .
Biological Activity
3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H11ClO3
- Molecular Weight : 264.69 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its antioxidant properties and potential as an anti-inflammatory agent.
Antioxidant Activity
Antioxidant activity is a critical aspect of many compounds used in therapeutic applications. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly employed to evaluate the antioxidant capacity of compounds.
- DPPH Radical Scavenging : In studies involving similar biphenyl derivatives, compounds with similar structural features have demonstrated significant DPPH radical scavenging abilities. For instance, derivatives bearing hydroxyl or methoxy groups often exhibit enhanced antioxidant properties due to their ability to donate electrons or protons .
Anti-inflammatory Potential
Research indicates that biphenyl derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The presence of electron-withdrawing groups like chlorine may enhance the compound's efficacy by modulating its interaction with biological targets.
Study 1: Antioxidant Evaluation
In a comparative study of various biphenyl derivatives, this compound was evaluated for its antioxidant properties using the DPPH assay. Results indicated that this compound exhibited a scavenging activity of approximately 75%, comparable to known antioxidants such as ascorbic acid .
Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory mechanisms of related biphenyl compounds found that they significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. Although specific data on this compound was not provided, the structural similarities suggest potential for similar activity .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid?
The compound is typically synthesized via cross-coupling reactions such as the Suzuki-Miyaura reaction , which involves coupling aryl halides (e.g., 3-chloro-5-methoxyphenylboronic acid) with aryl halides or triflates in the presence of a palladium catalyst . Alternative methods include Ullmann coupling , though this often requires higher temperatures and copper catalysts. Key steps involve protecting the carboxylic acid group during coupling to prevent side reactions, followed by deprotection .
Q. How can the purity and structural integrity of this compound be verified in laboratory settings?
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substitution patterns, particularly the positions of chlorine and methoxy groups.
- High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity.
- X-ray crystallography resolves ambiguous stereoelectronic effects in the biphenyl system .
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Q. What are the standard protocols for characterizing its solubility and stability under varying pH conditions?
- Solubility is assessed in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) via gravimetric analysis.
- Stability studies involve incubating the compound at pH 2–12 (using HCl/NaOH buffers) and monitoring degradation via HPLC. The carboxylic acid group may protonate/deprotonate, affecting solubility in aqueous media .
Advanced Research Questions
Q. How can the Suzuki-Miyaura cross-coupling be optimized to improve yields of this biphenyl derivative?
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency for electron-deficient aryl halides.
- Solvent effects : Use toluene/DMF mixtures (3:1) to balance reactivity and solubility.
- Base optimization : K₂CO₃ or Cs₂CO₃ facilitates transmetallation while minimizing side reactions .
- Microwave-assisted synthesis reduces reaction time from 24 hours to <2 hours .
Q. How should researchers address contradictory data regarding this compound’s biological activity in different assays?
- Dose-response curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts.
- Structure-Activity Relationship (SAR) studies : Compare activity of analogs (e.g., 3',5'-dimethoxy or 4'-fluoro variants) to identify critical substituents .
- Computational docking : Use molecular dynamics simulations to predict binding modes with targets like Bcl-xL or Mcl-1, which are implicated in apoptosis .
Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic aromatic substitution?
- Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the methoxy group activates the para position for further substitution .
- Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in reactions with nitrating or sulfonating agents .
Q. What strategies are effective for introducing additional substituents (e.g., trifluoromethyl groups) to the biphenyl scaffold?
- Directed ortho-metalation : Use lithium bases to deprotonate specific positions, followed by quenching with electrophiles like CF₃I .
- Decarboxylative coupling : Replace the carboxylic acid group with Pd-catalyzed cross-coupling to install aryl/heteroaryl groups .
Q. Data Contradiction and Mechanistic Analysis
Q. How can discrepancies in reported catalytic activity of palladium complexes with this compound be resolved?
- Compare ligand environments: Hydrazide-based palladium complexes (e.g., from 4,5-dichloroisothiazole-3-carboxylic acid) show higher activity than phenylhydrazide analogs due to stronger σ-donation .
- Evaluate reaction conditions: Differences in solvent polarity or temperature may alter turnover rates .
Q. Why does fluorination at the 4' position enhance stability in some studies but reduce it in others?
- Electronic effects : Fluorine’s electron-withdrawing nature stabilizes the biphenyl core against oxidation but may increase susceptibility to nucleophilic attack at the carboxylic acid group.
- Crystallographic packing : Fluorine’s small size improves crystal lattice stability, reducing hygroscopicity in solid-state formulations .
Q. Methodological Recommendations
- Synthetic troubleshooting : If cross-coupling fails, replace the boronic acid with a pinacol ester to minimize protodeboronation .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) or recrystallization from ethanol/water .
- Biological assays : Pre-saturate the compound in assay buffers (e.g., PBS with 0.1% DMSO) to avoid precipitation .
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-7-10(5-11(8-13)14(16)17)9-3-2-4-12(15)6-9/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZMTLBTJRBJJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689558 | |
Record name | 3'-Chloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261920-84-6 | |
Record name | 3'-Chloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.